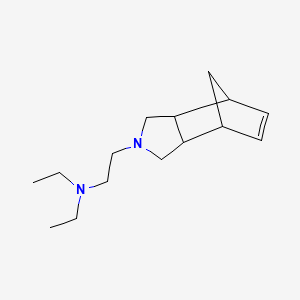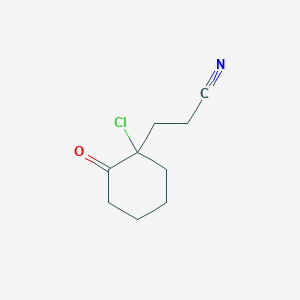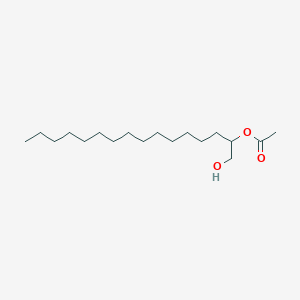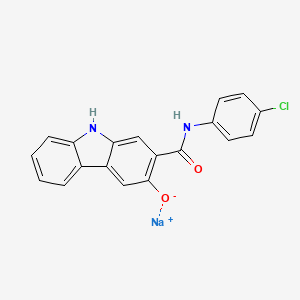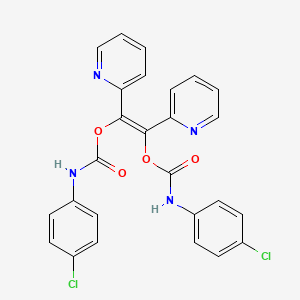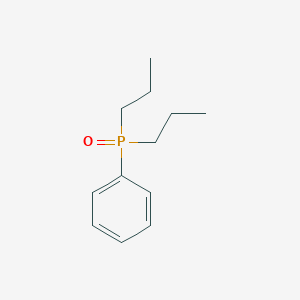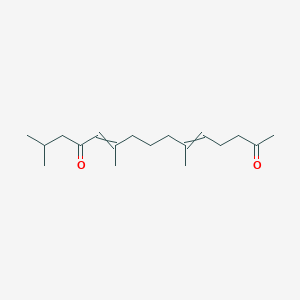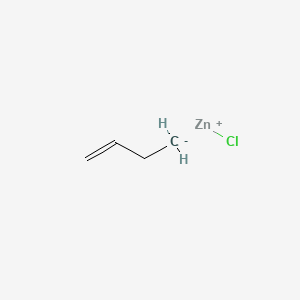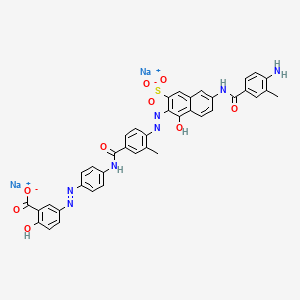
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-3-methylbenzoic acid, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthylamine. The resulting intermediate is then further coupled with 4-((4-aminophenyl)azo)salicylic acid under controlled pH and temperature conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of reaction conditions such as temperature, pH, and concentration of reactants is maintained. The process is optimized to ensure high yield and purity of the final product. The compound is then isolated, purified, and converted to its disodium salt form for commercial use.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Scientific Research Applications
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its interaction with specific molecular targets. The compound’s azo groups can form stable complexes with metal ions, which can be utilized in various applications. Additionally, its aromatic structure allows it to interact with biological molecules, making it useful in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)benzoate
- Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)phthalate
Uniqueness
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate is unique due to its specific structural features, such as the presence of multiple azo groups and sulfonate functionalities, which contribute to its high solubility and stability. These properties make it particularly suitable for applications requiring intense and stable coloration.
Properties
CAS No. |
72152-67-1 |
|---|---|
Molecular Formula |
C39H29N7Na2O9S |
Molecular Weight |
817.7 g/mol |
IUPAC Name |
disodium;5-[[4-[[4-[[6-[(4-amino-3-methylbenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylbenzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C39H31N7O9S.2Na/c1-20-15-22(3-12-31(20)40)38(50)42-27-9-11-29-24(17-27)18-34(56(53,54)55)35(36(29)48)46-45-32-13-4-23(16-21(32)2)37(49)41-25-5-7-26(8-6-25)43-44-28-10-14-33(47)30(19-28)39(51)52;;/h3-19,47-48H,40H2,1-2H3,(H,41,49)(H,42,50)(H,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChI Key |
GTOPKYLHZFSSLQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


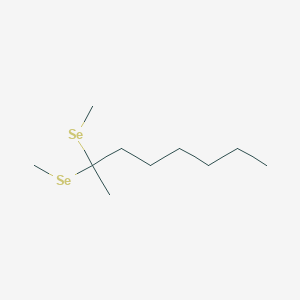
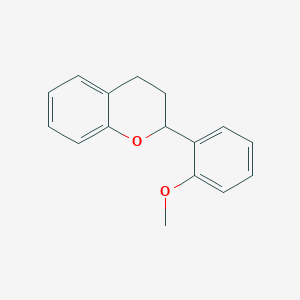
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

